Cyclohexylamine hydrochloride

描述

Historical Context and Early Studies of Cyclohexylamine (B46788) and its Salts

The study of cyclohexylamine and its derivatives is rooted in the broader history of alicyclic amine chemistry. The foundational synthesis of cyclohexylamine itself can be achieved through two primary routes: the complete hydrogenation of aniline (B41778) using nickel or cobalt catalysts, or the alkylation of ammonia (B1221849) with cyclohexanol (B46403). wikipedia.orgatamankimya.com The hydrochloride salt is subsequently formed by reacting cyclohexylamine with hydrochloric acid. ontosight.ai

Early research into cyclohexylamine and its salts was often linked to their industrial applications. For instance, long-term toxicity studies of cyclohexylamine hydrochloride in rats were conducted to understand its physiological effects, driven in part by the use of related compounds in various consumer and industrial products. epa.govnih.gov These early toxicological studies, while outside the direct scope of synthetic chemistry, provided foundational data that informed the handling and application of cyclohexylamine compounds in research settings. epa.govnih.gov

The historical development of related compounds, such as arylcyclohexylamines, also sheds light on the evolving interest in this class of chemicals. Research in the mid-20th century, particularly at institutions like Parke-Davis, involved systematic structure-activity relationship studies, highlighting the importance of the cyclohexylamine framework in developing new chemical entities.

Significance of this compound in Modern Chemical Disciplines

This compound's utility spans several key areas of modern chemical science, primarily as a building block and reagent in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis: In the realm of organic synthesis, this compound is a valuable precursor. guidechem.com It is used in the synthesis of other organic compounds, including those used as accelerators for vulcanization in the rubber industry. wikipedia.orgatamanchemicals.com The amine group, once liberated from the hydrochloride salt, can participate in a wide range of chemical reactions. For example, it can be used in the formation of N-substituted derivatives, which are important in developing new synthetic methodologies.

Medicinal Chemistry: The cyclohexylamine moiety is a key structural component in a variety of pharmaceutical agents. eschemy.com While this compound itself is not typically the final active pharmaceutical ingredient, it serves as an essential intermediate in the synthesis of drugs such as mucolytics, analgesics, and bronchodilators. wikipedia.orgatamanchemicals.com Its role as a building block allows for the construction of more complex molecules with specific therapeutic properties. ontosight.ai

Materials Science: In materials science, cyclohexylamine and its salts find application as corrosion inhibitors. wikipedia.orgatamanchemicals.com The compound can form a protective layer on metal surfaces, preventing degradation. guidechem.com This property is particularly useful in industrial settings, such as in boiler water treatment to neutralize carbonic acid and protect against corrosion. usda.govchemcess.com It is also utilized in the production of dyes and pigments, where it can act as a stabilizer. ontosight.aiguidechem.com

Current Research Landscape and Emerging Trends

Current research continues to explore new applications for cyclohexylamine and its derivatives. One area of interest is in the development of novel catalysts and reagents for organic synthesis. The unique electronic and steric properties of the cyclohexyl group can be exploited to influence the outcome of chemical reactions.

Furthermore, the biological activity of compounds derived from cyclohexylamine remains an active area of investigation. For instance, recent studies have explored the pharmacological effects of cyclohexylamine, an active compound found in some traditional medicinal plants, on biological systems. nih.gov This research could lead to the discovery of new therapeutic applications for cyclohexylamine-containing molecules.

The environmental fate and bioremediation of cyclohexylamine are also emerging areas of study. Researchers have identified and characterized enzymes, such as cyclohexylamine oxidase from bacteria, that can degrade cyclohexylamine. frontiersin.org This line of inquiry is important for understanding the environmental impact of this compound and for developing potential bioremediation strategies. frontiersin.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 4998-76-9 | guidechem.com |

| Molecular Formula | C₆H₁₄ClN | guidechem.com |

| Molecular Weight | 135.64 g/mol | avantorsciences.com |

| Appearance | White crystalline solid | guidechem.com |

| Solubility | Soluble in water and ethanol (B145695), insoluble in ether | guidechem.com |

| Melting Point | Approximately 170-180°C | ontosight.ai |

| Storage Temperature | Room Temperature, under inert atmosphere | guidechem.comsigmaaldrich.com |

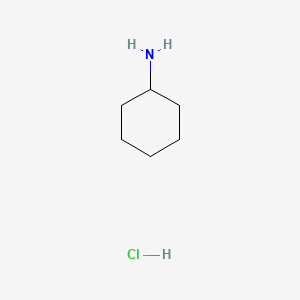

Structure

3D Structure of Parent

属性

IUPAC Name |

cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUGSKJHHWASAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4998-76-9 | |

| Record name | Cyclohexylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4998-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN6VYF8THC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Cyclohexylamine Hydrochloride

Synthetic Routes to Cyclohexylamine (B46788) Precursors

The synthesis of the cyclohexylamine precursor can be approached through various chemical transformations, including reduction, substitution, and amination reactions.

The reduction of cyclohexanone (B45756) is a common method for synthesizing cyclohexylamine. atamanchemicals.com This process can be achieved through different reductive pathways. One approach involves the direct reduction of cyclohexanone in the presence of ammonia (B1221849). askfilo.com

Another specific method is the catalytic hydrogenation of cyclohexanone oxime. In this process, cyclohexanone oxime is used as the raw material with Raney nickel as the catalyst. The reduction reaction is carried out with hydrogen in a solvent to which ammonia has been added. The reaction proceeds until the pressure remains constant, after which the product is dehydrated, dried, and rectified to yield cyclohexylamine. google.com This method is reported to have a high yield and low cost. google.com

| Catalyst System | Reactants | Key Conditions | Yield |

| Raney Nickel | Cyclohexanone Oxime, Hydrogen, Ammonia | Pressure: 1-5 MPa, Temperature: 20-150°C | Up to 85% |

| Sodium Borohydride | Cyclohexanone | Presence of a catalyst | - |

A less common but viable route to cyclohexylamine involves the reaction of cyclohexyl chloride with ammonia. atamanchemicals.comcnchemshop.com This reaction is a nucleophilic substitution where the halide group on the cyclohexyl ring is replaced by an amino group (-NH2) from ammonia. cnchemshop.com The reaction typically takes place in an organic solvent. cnchemshop.com Careful control of the reaction conditions is necessary to prevent the formation of side products. cnchemshop.com The primary product of this reaction is cyclohexylamine, along with hydrochloric acid. cnchemshop.com

Reductive amination of cyclohexanone is a highly effective and widely used method for producing cyclohexylamine in both laboratory and industrial settings. cnchemshop.com This process involves reacting cyclohexanone with ammonia in the presence of a reducing agent, such as hydrogen, and a metal catalyst. cnchemshop.com

The reaction proceeds in two main steps: the formation of an imine intermediate through the reaction of cyclohexanone with ammonia, followed by the hydrogenation of the imine to form cyclohexylamine. researchgate.net Various catalysts, including those based on copper, nickel, platinum, or palladium, are employed to facilitate the reaction. cnchemshop.comresearchgate.net For instance, a Cu/Ba/Cr/Al2O3 catalyst has been shown to yield 93% cyclohexylamine with complete conversion of cyclohexanone at 250°C. researchgate.net Another study using a Cu-Cr-La/γ-Al2O3 catalyst under optimized conditions reported a cyclohexylamine yield of 83.06%. koreascience.krkchem.org The use of a solvent that can efficiently dissolve ammonia, like methanol, and the removal of water generated during the reaction can significantly improve the conversion and selectivity. koreascience.krkchem.org

| Catalyst | Reducing Agent | Key Conditions | Cyclohexanone Conversion | Cyclohexylamine Yield/Selectivity |

| Cu/Ba/Cr/Al2O3 | Hydrogen/Ammonia | 250°C | Total | 93% Yield |

| Cu-Cr-La/γ-Al2O3 | Hydrogen/Ammonia | Optimized temperature, pressure, and feed rate | 99.0% | 83.90% Selectivity |

| Ni/Al2O3/SiO2 (44 wt% Ni) | Hydrogen/Ammonia | 250°C, atmospheric pressure | - | 93% Selectivity |

| Zn-Ni couple | - | Reaction with ammonia in ethanol (B145695)/water | - | 73% Yield |

One specific laboratory-scale synthesis involves using a Zn-Ni couple for the reductive amination of cyclohexanone. sciencemadness.org In this procedure, nickel(II) chloride is dissolved in aqueous ammonia, to which cyclohexanone and ethanol are added. Zinc powder is then added in portions, causing an exothermic reaction that is maintained below 50°C. After several hours, the mixture is worked up to isolate cyclohexylamine, with reported yields around 73%. sciencemadness.org

The hydroamination of cyclohexene (B86901) with ammonia represents another synthetic route to cyclohexylamine. acs.org This method involves the direct addition of an amino group and a hydrogen atom across the double bond of cyclohexene. Research has shown that using a HZSM-5 zeolite catalyst can achieve 4.3% conversion with 100% selectivity for cyclohexylamine under optimal conditions. consensus.app While this direct hydroamination with ammonia is possible, the hydroamination of cyclohexene with already-formed cyclohexylamine to produce dicyclohexylamine (B1670486) has been more extensively studied. swinburne.edu.auhep.com.cnscispace.com

Salt Formation and Hydrochloride Synthesis

The final step in the synthesis of cyclohexylamine hydrochloride is the reaction of the cyclohexylamine base with hydrochloric acid.

Amines are organic derivatives of ammonia and, like ammonia, they are basic due to the lone pair of electrons on the nitrogen atom. spectroscopyonline.com Amines react vigorously with strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H2SO4), and nitric acid (HNO3) to form salts. britannica.com

In the reaction between an amine and HCl, the lone pair of electrons on the nitrogen atom forms a new bond with a proton (H+) from the hydrochloric acid. spectroscopyonline.com This protonation of the amino group results in the formation of an ammonium (B1175870) cation (in this case, the cyclohexylammonium ion, C6H11NH3+) and a chloride anion (Cl-). spectroscopyonline.comyoutube.com The resulting compound, this compound, is an ionic salt. youtube.com This salt formation is a classic acid-base reaction. spectroscopyonline.com The reaction is reversible and can be reversed by the addition of a strong base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the ammonium ion to regenerate the free amine. britannica.comyoutube.com The formation of hydrochloride salts often renders large, water-insoluble organic molecules more soluble in water, which is a useful property. spectroscopyonline.com

Advanced Synthetic Strategies and Derivatization

Recent research has focused on developing advanced synthetic methods for cyclohexylamine derivatives, including novel, chiral, and green chemistry approaches. These strategies aim to create compounds with specific properties and to make the synthesis processes more efficient and environmentally friendly.

Synthesis of Novel Cyclohexylamine Derivatives

The synthesis of new cyclohexylamine derivatives is an active area of research, with various methods being developed to create compounds with unique structures and potential applications. One approach involves the derivatization of cyclohexylamine to introduce different functional groups. For example, cyclohexylamine can be oxidized to form N-oxide derivatives or undergo nucleophilic substitution reactions.

A notable method for creating functionalized cyclohexylamine derivatives is through a visible-light-enabled [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. rsc.orgnih.gov This photoredox catalysis method allows for the formation of highly functionalized cyclohexylamine derivatives with good yields and excellent diastereoselectivities. rsc.orgnih.gov The process is characterized by its full atom economy, compatibility with various functional groups, and mild reaction conditions. rsc.org

Another strategy involves the synthesis of methylxanthine derivatives containing a cyclohexylamine fragment. scispace.com This can be achieved by introducing a cyclohexylamine residue at the N1 and C8 positions of the methylxanthine core, leading to new analogues with potentially novel pharmacological profiles. scispace.com The synthesis often involves reacting a halogenated methylxanthine derivative with cyclohexylamine. scispace.com

The Kabachnik-Fields reaction is another versatile method used to synthesize α-aminophosphonates from cyclohexylamine, various benzaldehydes, and diethyl phosphite. bohrium.com This multicomponent reaction can be performed under catalyst-free conditions and is considered a green approach to producing these derivatives. bohrium.com

Researchers have also explored the synthesis of fused heterocycles from 2-cyano-N-cyclohexyl-3-acrylamide derivatives using microwave irradiation, which offers a rapid and high-yield route to these complex molecules. researchgate.net

Table 1: Examples of Novel Cyclohexylamine Derivatives and their Synthetic Approaches

| Derivative Type | Synthetic Method | Key Features |

|---|---|---|

| Functionalized Benzocyclohexylamines | Visible-light-enabled [4 + 2] cycloaddition | High atom economy, excellent diastereoselectivity, mild conditions. rsc.orgnih.gov |

| Methylxanthine Derivatives | Nucleophilic substitution | Introduction of cyclohexylamine at N1 and C8 positions. scispace.com |

| α-Aminophosphonates | Kabachnik-Fields reaction | Multicomponent, often catalyst-free, green synthesis. bohrium.com |

Stereoselective Synthesis of Chiral this compound Analogs

The stereoselective synthesis of chiral cyclohexylamine analogs is of significant interest due to the importance of stereochemistry in bioactive molecules. Researchers have developed various strategies to control the three-dimensional arrangement of atoms in these compounds.

One notable approach is the convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine derivatives of the nucleoside Q precursor (PreQ₀). beilstein-journals.orgresearchgate.net This method allows for the preparation of 4-substituted analogs with interesting three-dimensional structures, including chiral diol and triol derivatives. beilstein-journals.org The synthesis often involves the reaction of a chiral amine with a suitable precursor, followed by deprotection steps. beilstein-journals.orgnih.gov For example, the removal of Boc protecting groups using 4 M HCl in 1,4-dioxane (B91453) can yield the desired amine as a hydrochloride salt. beilstein-journals.orgnih.gov

Another strategy involves the Pd(II)-catalyzed Miyaura 1,4-conjugate addition of phenylboronic acid to cyclohexenone, followed by a highly diastereoselective ketone-to-amine conversion. nih.gov This method allows for the synthesis of both cis- and trans-3-arylcyclohexylamines with excellent diastereoselectivity. nih.gov The reduction of the resulting ketone to an alcohol can be controlled to produce either the axial or equatorial isomer with high purity. nih.gov

Visible-light-enabled photoredox catalysis has also been employed for the stereoselective synthesis of functionalized cyclohexylamine derivatives. rsc.orgnih.gov An asymmetric version of this [4 + 2] cycloaddition has been explored using a chiral phosphoric acid (CPA) catalyst, which can achieve moderate to good enantioselectivity while maintaining excellent diastereoselectivity. rsc.orgnih.gov

Furthermore, biocatalysis using enzymes like cyclohexylamine oxidase (CHAO) from Brevibacterium oxydans has been investigated for the kinetic resolution and deracemization of amines. scispace.com This approach can provide excellent enantiomeric ratios for the production of chiral amines. scispace.com

Table 2: Stereoselective Synthesis Methods for Chiral Cyclohexylamine Analogs

| Method | Key Features | Example Application |

|---|---|---|

| Convergent Synthesis | Preparation of 4-substituted analogs with 3D character. beilstein-journals.orgresearchgate.net | Synthesis of chiral derivatives of the nucleoside Q precursor (PreQ₀). beilstein-journals.orgresearchgate.net |

| Pd(II)-Catalyzed Conjugate Addition | Access to both cis- and trans-isomers with high diastereoselectivity. nih.gov | Synthesis of 3-arylcyclohexylamines. nih.gov |

| Asymmetric Photoredox Catalysis | Forging of two contiguous stereogenic centers. rsc.orgnih.gov | [4 + 2] cycloaddition using a chiral phosphoric acid catalyst. rsc.orgnih.gov |

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of derivatization reactions is crucial for optimizing reaction conditions and developing new synthetic methods. Research in this area has provided insights into the pathways of various transformations involving cyclohexylamine.

For instance, in the derivatization of amines with reagents like p-benzoquinone, the reaction chemistry is influenced by the solvent used. researchgate.net Mechanistic studies have also clarified that some substitution reactions on electron-deficient benzenesulfonyl chlorides proceed through an intermolecular pathway rather than an intramolecular Smiles rearrangement. researchgate.net

The mechanism of action for some derivatives, such as 2-Benzyl-cyclohexylamine hydrochloride, involves the benzyl (B1604629) group acting as an anchor in reactions like hydrogenolysis, facilitating the breaking of chemical bonds. The interaction of the compound with catalysts plays a significant role in determining the reaction pathways and outcomes.

In the context of C-H activation, palladium-catalyzed reactions have been studied to understand how directing groups facilitate site-selective functionalization. For example, glyoxylic acid can act as a transient directing group for the γ-C-H arylation of free primary amines. rsc.org Mechanistic evidence, such as the isolation of a cyclopalladated complex, supports the proposed exo coordination mode of the directing group. rsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly and sustainable methods for synthesizing cyclohexylamine and its derivatives. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One prominent green strategy is the hydrogenation of aniline (B41778), which is a primary industrial route to cyclohexylamine. chemicalbook.com Research has focused on developing more efficient and selective catalysts, such as those based on cobalt or nickel. chemicalbook.com Another approach involves the direct hydrogenation amination of phenol, which is considered a greener alternative as it uses a cheaper and less polluting raw material than aniline. google.com This method aligns with green chemical industry principles by reducing production costs and environmental impact. google.com

The synthesis of cyclohexylamine from cyclohexanone and ammonia over catalysts like Cu-Cr-La/γ-Al2O3 is another area of investigation. researchgate.net Optimizing this process involves using suitable solvents with high ammonia solubility and employing molecular sieves to remove water, which can drive the reaction towards the desired product. researchgate.net

Furthermore, the valorization of biomass, such as lignin-derived guaiacol (B22219), presents a promising sustainable route to cyclohexylamine. researchgate.net A one-pot, three-step reductive catalytic process using a Raney Ni catalyst can convert guaiacol to cyclohexylamine with high yields. researchgate.net This approach represents a shift from petroleum-based chemistry to a more sustainable model. researchgate.net

The Kabachnik-Fields reaction for synthesizing α-aminophosphonates can also be conducted under solvent-free and catalyst-free conditions, further enhancing its green credentials. bohrium.com

Table 3: Green Chemistry Strategies in Cyclohexylamine Synthesis

| Green Approach | Raw Material(s) | Key Advantages |

|---|---|---|

| Direct Hydrogenation Amination | Phenol, Ammonia | Lower cost, reduced pollution compared to aniline route. google.com |

| Catalytic Reductive Amination | Cyclohexanone, Ammonia | Optimized for higher yield and efficiency. researchgate.net |

| Biomass Valorization | Lignin-derived Guaiacol | Sustainable, renewable feedstock, high-yield one-pot process. researchgate.net |

Crystallography and Solid State Chemistry of Cyclohexylamine Hydrochloride

Crystal Structure Determination

The determination of the crystal structure of cyclohexylamine (B46788) hydrochloride has been accomplished through X-ray diffraction techniques, providing fundamental insights into its solid-state chemistry.

Crystals of cyclohexylamine hydrochloride belong to the orthorhombic space group Pca21. iucr.org This space group is characterized by the presence of two-fold rotation or two-one screw axes parallel to each of the unit cell directions. ucl.ac.uk The unit cell contains four molecules of this compound. iucr.orgiucr.org

Initial crystallographic studies reported the unit cell dimensions as a = 9.36 Å, b = 11.47 Å, and c = 7.41 Å. iucr.org Subsequent refinement of the structure provided more precise values of a = 9.313 ± 0.001 Å, b = 11.442 ± 0.002 Å, and c = 7.554 ± 0.001 Å. iucr.org Another refinement reported slightly different parameters: a = 9.339(2) Å, b = 11.449(2) Å, and c = 7.546(1) Å. researchgate.net The calculated density based on these parameters is in good agreement with the experimentally observed value. iucr.org

| Parameter | Value (Shimada et al., 1955) iucr.org | Value (Rao & Sundaralingam, 1969) iucr.org | Value (Smith et al., 1994) researchgate.net |

|---|---|---|---|

| a (Å) | 9.36 ± 0.03 | 9.313 ± 0.001 | 9.339(2) |

| b (Å) | 11.47 ± 0.03 | 11.442 ± 0.002 | 11.449(2) |

| c (Å) | 7.41 ± 0.03 | 7.554 ± 0.001 | 7.546(1) |

| Space Group | Pca21 | ||

| Z (molecules per unit cell) | 4 |

Hydrogen bonding plays a crucial role in the stabilization of the crystal lattice of this compound. iucr.orgresearchgate.net The ammonium (B1175870) group acts as a hydrogen bond donor, forming hydrogen bonds with three neighboring chloride ions. iucr.org The average N-H...Cl⁻ hydrogen bond distance is approximately 3.18 Å. iucr.org These interactions create a three-dimensional network that holds the ions together in the crystal. iucr.org The formation of these hydrogen bonds is a key factor in the supramolecular assembly of the compound, leading to the formation of a stable, ordered crystal structure. iucr.organalis.com.my

Crystallographic Studies of Related Cyclohexylamine Salts

Comparative crystallographic studies of related cyclohexylamine salts provide further understanding of the factors influencing crystal packing and structure.

| Compound | a (Å) | b (Å) | c (Å) | Space Group |

|---|---|---|---|---|

| This compound | 9.36 | 11.47 | 7.41 | Pca21 |

| Cyclohexylamine Hydrobromide | 9.56 | 11.29 | 7.83 | Pca21 |

The crystal structure of cyclohexylammonium chloride has been compared with other alkylamine hydrohalides and aniline (B41778) hydrochloride. iucr.org Such comparative analyses help in understanding the influence of the cation and anion on the resulting crystal structure. For instance, the cyclohexylammonium cation is a key building block in the formation of various dimensional structures, with its hydrogen-donating nature playing a significant role in the assembly. mdpi.com The crystal structures of other cyclohexylamine salts, such as those with organic acids, also reveal extensive classical hydrogen bonding and other noncovalent interactions that lead to the formation of 2D sheets or 3D networks. researchgate.net

Crystal Structures of Cyclohexylamine-Organic Acid Salts

The formation of salts between cyclohexylamine and various organic acids results in diverse and intricate crystal structures, primarily governed by strong hydrogen bonds and other noncovalent interactions. When cyclohexylamine is protonated, the resulting cyclohexylammonium cation acts as a multi-dentate hydrogen-bond donor, interacting with the carboxylate groups of the organic acids. iucr.org These interactions, particularly the N-H···O hydrogen bonds, are fundamental in assembling the supramolecular architecture.

Studies on salts of cyclohexylamine with acids such as o-chlorobenzoic acid, 5-nitrosalicylic acid, and 3,5-dinitrosalicylic acid show the formation of extensive classical hydrogen bonds. researchgate.net These primary interactions are further supported by a variety of weaker noncovalent forces, including C–H···O, C–H···π, and π–π stacking interactions, which work in synergy to create robust two-dimensional (2D) sheets or complex three-dimensional (3D) networks. researchgate.net

For instance, the reaction of cyclohexylamine with succinic acid can yield a salt adduct, 2C₆H₁₄N⁺·C₄H₄O₄²⁻·C₄H₆O₄, where cyclohexylammonium cations link strands of succinate (B1194679) dianions and neutral succinic acid molecules. iucr.org This linkage, facilitated by N-H···O interactions, results in a 2D layered supramolecular structure. iucr.org Similarly, the salt with maleic acid, CyNH₃[HOOC(CH)₂COO]·H₂O, forms a 2D network through a combination of simple (N–H··O and O–H··O) and bifurcated (N–H···(O, O)) hydrogen bonds. semanticscholar.org

Table 1: Crystallographic Data for Select Cyclohexylamine-Organic Acid Salts

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Cyclohexylammonium o-chlorobenzoate | Triclinic | P-1 | a = 10.151(3) Å, b = 13.160(4) Å, c = 17.172(5) Å, α = 72.159(4)°, β = 79.546(4)°, γ = 78.285(4)° | researchgate.net |

| Cyclohexylammonium 5-nitrosalicylate | Monoclinic | P2(1)/c | a = 13.501(2) Å, b = 6.3144(15) Å, c = 19.601(3) Å, β = 123.900(13)° | researchgate.net |

| Cyclohexylammonium hydrogen maleate (B1232345) hemihydrate | Monoclinic | C2/c | a = 24.3982(9) Å, b = 5.5452(2) Å, c = 18.7405(6) Å, β = 111.268(1)° | semanticscholar.org |

Advanced Crystallographic Techniques in Analysis

The comprehensive characterization of the solid-state forms of this compound relies on a suite of advanced crystallographic techniques. Each method provides unique insights into the compound's structure, from the bulk properties of a powder to the precise atomic arrangement within a single crystal.

Powder X-ray Diffraction (PXRD) Analysis of Polycrystalline Forms

Powder X-ray diffraction (PXRD) is an essential tool for the routine characterization and analysis of polycrystalline materials like this compound. units.it This technique is highly effective for identifying different crystalline forms (polymorphs), as each form produces a unique diffraction pattern based on its distinct crystal lattice. americanpharmaceuticalreview.com The pattern of peak positions and their relative intensities serves as a fingerprint for a specific polymorphic form. units.it

PXRD is widely used in pharmaceutical screening to detect new polymorphs, salt forms, or co-crystals. americanpharmaceuticalreview.com It can also differentiate between crystalline and amorphous material and is crucial for monitoring phase transformations that may occur due to changes in temperature or humidity. units.itamericanpharmaceuticalreview.com For quality control, PXRD can confirm batch-to-batch consistency and detect the presence of trace impurities or undesired polymorphic forms. americanpharmaceuticalreview.com Modern instrumentation allows for detection limits below 0.1% for crystalline impurities. americanpharmaceuticalreview.com

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Cyclohexylamine Derivative Hydrochloride

| Position (°2θ ± 0.2) | d-spacing (Å) | Relative Intensity |

|---|---|---|

| 6.6 | 13.4 | Strong |

| 7.3 | 12.1 | Medium |

| 13.2 | 6.7 | Medium |

| 14.2 | 6.2 | Weak |

| 14.6 | 6.1 | Weak |

| 16.9 | 5.2 | Weak |

| 21.1 | 4.2 | Strong |

| 22.4 | 4.0 | Strong |

Data is representative and adapted from a study on a derivative. googleapis.com

Single-Crystal X-ray Diffraction (SCXRD) for High-Resolution Structures

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. hzdr.demdpi.com This powerful technique provides high-precision data on the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.comuhu-ciqso.es To perform SCXRD, a suitable single crystal, ideally at least 0.02 mm in size, is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to solve the crystal structure. uhu-ciqso.esuni-ulm.de

For this compound and its salts, SCXRD is invaluable for unambiguously identifying the molecular conformation and the intricate details of the hydrogen-bonding networks. researchgate.net It allows for the precise mapping of how the cyclohexylammonium cations and the counter-anions are arranged, providing a fundamental understanding of the forces that stabilize the crystal structure. iucr.orgsemanticscholar.org The crystallographic data presented in Table 1 are products of SCXRD analyses. iucr.orgresearchgate.netsemanticscholar.org

Neutron Diffraction Studies for Hydrogen Atom Localization

While X-ray diffraction is excellent for locating heavier atoms, it is less effective for precisely determining the positions of hydrogen atoms. This is because X-rays scatter from electrons, and hydrogen has only one. Neutron diffraction overcomes this limitation as neutrons scatter from atomic nuclei, making it the definitive technique for hydrogen atom localization. academie-sciences.fraps.org

This capability is particularly crucial for studying compounds like this compound, where hydrogen bonding plays a central role in the crystal architecture. iucr.orgresearchgate.net Neutron diffraction can provide precise locations of the hydrogen atoms involved in the N-H···O and O-H···O bonds, confirming bond distances and angles with high accuracy. academie-sciences.fr This detailed information is essential for understanding the strength and geometry of these interactions, which cannot be reliably obtained from X-ray diffraction data alone. Studies on other systems, such as potassium hydrogen maleate, have demonstrated the power of neutron diffraction to investigate the effects of temperature and pressure on hydrogen bonds. academie-sciences.fr

Influence of Crystallization Conditions on Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. nih.gov These different forms, or polymorphs, can have distinct physicochemical properties. The formation of a specific polymorph of this compound is highly dependent on the crystallization conditions. univ-mrs.fr

Key factors that influence which polymorph crystallizes from a solution include:

Solvent: The choice of solvent is critical. The solubility of the compound in different solvents affects the level of supersaturation, a primary driving force for nucleation and crystal growth. univ-mrs.fr Furthermore, interactions between the solvent and the solute molecules can favor the formation of a particular crystal packing arrangement. For some cyclohexylamine derivatives, the use of different solvent systems (e.g., isobutanol/acetone vs. ethanol (B145695)/acetone) has been shown to be an effective method for selective crystallization of isomers.

Temperature: Temperature influences solubility and the kinetics of nucleation and growth. univ-mrs.fr For systems with multiple polymorphs, one form may be thermodynamically stable at a certain temperature, while another form is stable at a different temperature (enantiotropy). wiley-vch.de

Impurities: The presence of impurities can inhibit crystallization or, in some cases, promote the nucleation of a specific polymorph over others. acs.org

Controlling these conditions is essential for producing a desired polymorphic form of this compound consistently. acs.org

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound by probing its molecular vibrations. americanpharmaceuticalreview.comresearchgate.net

Infrared (IR) Spectroscopy: Peak Assignments and Band Broadening Analysis

Infrared (IR) spectroscopy of Cyclohexylamine (B46788) hydrochloride reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The formation of the ammonium (B1175870) salt from the primary amine leads to distinct changes in the spectrum, particularly in the N-H stretching region. In primary amines, two bands are typically observed for the symmetric and asymmetric N-H stretching modes between 3300 and 3500 cm⁻¹. libretexts.orgopenstax.org However, in the hydrochloride salt, the protonated amino group (-NH₃⁺) gives rise to a broad and strong absorption band in the 3200-2800 cm⁻¹ region. This significant broadening is a result of hydrogen bonding between the ammonium group and the chloride anion, as well as intermolecular hydrogen bonding.

Other key vibrational modes include the C-H stretching of the cyclohexane (B81311) ring, which appear just below 3000 cm⁻¹. The N-H bending (scissoring) vibrations of the -NH₃⁺ group are typically observed in the 1600-1500 cm⁻¹ range. C-H bending vibrations for the CH₂ groups of the ring are found around 1450 cm⁻¹. The C-N stretching vibration can be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Table 1: Key IR Absorption Bands for Cyclohexylamine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

|---|---|---|

| ~3200-2800 | N-H Stretch (-NH₃⁺) | Broad, strong absorption due to hydrogen bonding. |

| ~2935, 2860 | C-H Stretch | Asymmetric and symmetric stretching of CH₂ groups. |

| ~1600-1500 | N-H Bend (-NH₃⁺) | Scissoring vibration of the ammonium group. |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly effective for analyzing symmetric, non-polar bonds. researchgate.net For this compound, the Raman spectrum would prominently feature the vibrations of the cyclohexane ring's carbon skeleton. Cyclohexane itself is a well-studied molecule in Raman spectroscopy and serves as a standard for Raman shift calibration. ustc.edu.cn Key Raman-active modes for the cyclohexyl group include the ring breathing modes and C-C stretching vibrations, which are typically strong and sharp. The symmetric C-H stretching vibrations also produce strong Raman signals. The vibrations involving the polar -NH₃⁺ group are generally weaker in the Raman spectrum compared to their intensity in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information about the connectivity and chemical environment of individual atoms.

¹³C NMR Spectroscopy: Carbon Environments

The ¹³C NMR spectrum of this compound distinguishes the different carbon environments within the molecule. Due to the symmetry of the cyclohexane ring, three distinct signals are expected for the ring carbons in a proton-decoupled spectrum.

The carbon atom bonded to the nitrogen (C1) is significantly deshielded and appears at the lowest field, around 53 ppm. bmrb.io The carbons adjacent to C1 (C2 and C6) are equivalent and show a signal around 33 ppm. The carbons at the C3 and C5 positions are also equivalent and resonate at approximately 26.5 ppm, while the carbon at the C4 position appears at a similar chemical shift. bmrb.io A study of cyclohexylamine and its hydrochloride salt has shown that protonation of the amine group leads to a downfield shift for the C1 carbon and an upfield shift for the C2/C6 and C3/C5 carbons. rsc.org

Table 3: ¹³C NMR Chemical Shifts for Cyclohexylamine in D₂O (as a proxy for the hydrochloride salt) bmrb.io

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | ~53.1 |

| C2, C6 | ~33.1 |

| C3, C5 | ~26.5 |

2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. youtube.comscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the C1-H proton and the protons on C2 and C6. It would also reveal the coupling network among all the adjacent protons around the cyclohexane ring, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). scribd.comsdsu.edu An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal at ~3.16 ppm to the ¹³C signal at ~53.1 ppm, confirming this as the C1-H group. Similarly, it would link the other proton signals to their respective carbon signals, allowing for definitive assignment of the CH groups in the ring. bmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). scribd.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In this molecule, an HMBC spectrum would show correlations from the C1-H proton to the C2/C6 and C3/C5 carbons. Conversely, protons on C2/C6 would show correlations to C1, C3/C5, and C4, providing comprehensive confirmation of the ring structure. bmrb.io

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the structural elucidation of this compound, offering high sensitivity and specificity.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For the protonated cyclohexylamine molecule ([C₆H₁₃N + H]⁺), the monoisotopic mass is calculated with a high degree of precision, which allows for unambiguous formula assignment. This capability is crucial in distinguishing cyclohexylamine from other isobaric compounds that have the same nominal mass but different elemental formulas. The exact mass of the cyclohexylamine cation is a fundamental parameter in its identification.

Table 1: Exact Mass Data for Cyclohexylamine

| Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Cyclohexylamine | C₆H₁₃N | 99.1048 |

| Cyclohexylammonium | [C₆H₁₄N]⁺ | 100.1121 |

Note: Data is computationally derived and serves as a reference for HRMS analysis.

In mass spectrometry, particularly with electron ionization (EI), the cyclohexylamine molecule undergoes fragmentation, generating a unique pattern of ions that serves as a molecular fingerprint. The study of these fragmentation pathways provides valuable structural information. For cyclic amines like cyclohexylamine, characteristic fragmentation patterns include alpha-cleavage and ring cleavage. whitman.eduwhitman.edu

The molecular ion peak (M⁺) for cyclohexylamine is observed at an odd mass-to-charge ratio (m/z), consistent with the nitrogen rule for compounds containing an odd number of nitrogen atoms. jove.com A prominent peak is often observed at M-1, resulting from the loss of a hydrogen atom from the α-carbon (the carbon atom bonded to the nitrogen). whitman.eduwhitman.edu

The most significant fragmentation pathway for amines is typically α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. In cyclohexylamine, this leads to the formation of a stable iminium ion. The fragmentation of the cyclohexane ring itself can also occur, leading to the loss of ethylene (C₂H₄) or other neutral fragments. whitman.eduwhitman.edu

Table 2: Major Fragment Ions of Cyclohexylamine in EI-Mass Spectrometry

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 99 | [C₆H₁₃N]⁺ | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | Loss of a hydrogen radical (H•) from the α-carbon |

| 84 | [C₅H₁₀N]⁺ | Ring cleavage with loss of a methyl radical (CH₃•) |

| 70 | [C₄H₈N]⁺ | Ring cleavage with loss of an ethyl radical (C₂H₅•) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

This compound, being a saturated aliphatic amine, lacks a traditional chromophore that absorbs significantly in the near-UV (200-400 nm) and visible (400-800 nm) regions. libretexts.org The electronic transitions available to simple amines are primarily of two types: n → σ* and σ → σ*. uzh.chshu.ac.uk

The n → σ* transition involves the excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding σ* orbital. The σ → σ* transition involves the excitation of an electron from a bonding σ orbital to an anti-bonding σ* orbital. Both of these transitions are high-energy and typically occur in the far-UV region, at wavelengths below 200 nm. libretexts.orgibm.com Consequently, a UV-Vis spectrum of this compound in a standard spectrophotometer will not display significant absorption bands.

To enable detection by UV-Vis spectroscopy, derivatization with a chromophoric reagent is often employed. For instance, reaction with 4-chloro-7-nitrobenzofurazan (chloro-NBD) produces a colored derivative with an absorbance maximum around 470 nm, allowing for sensitive quantification. nih.gov

While this compound itself is not a strong chromophore, UV-Vis spectroscopy can be a valuable tool to study its interactions with host molecules in supramolecular chemistry. queensu.ca These studies often rely on indirect methods, such as monitoring the spectral changes of a chromophoric guest or host upon formation of a host-guest complex.

One common approach is a competitive binding assay. In this method, a chromophoric dye that is known to bind to a specific host molecule (e.g., cyclodextrins or cucurbiturils) is used. rsc.org The addition of this compound, if it also binds to the host, will displace the dye, leading to a measurable change in the UV-Vis spectrum of the dye. This change can be used to determine the binding affinity of this compound for the host molecule.

Alternatively, if a host molecule itself possesses a chromophore, the inclusion of this compound into its cavity can perturb the electronic environment of the chromophore, resulting in a shift in its absorption wavelength or a change in its molar absorptivity. queensu.ca These spectral changes can be monitored to characterize the host-guest interaction.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of this compound in complex matrices. rsc.org

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like cyclohexylamine. nih.govnih.gov In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification of the eluted compounds. The use of derivatization agents can improve the chromatographic behavior of amines. gdut.edu.cn

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful hyphenated technique for the analysis of amines. sigmaaldrich.comresearchgate.net LC is well-suited for the separation of polar and non-volatile compounds. The coupling of LC with MS/MS allows for highly sensitive and selective detection, making it an ideal method for the trace analysis of this compound in various samples. The precursor ion is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer, providing a high degree of confidence in the identification. researchgate.net

LC-MS for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the precise mass detection and structural elucidation power of mass spectrometry. resolvemass.caijprajournal.com This combination is exceptionally effective for assessing the purity of a drug substance and identifying and quantifying any impurities. lcms.cz

In the context of this compound, LC-MS is employed to separate the primary compound from any process-related impurities or degradation products. The chromatographic separation is typically achieved using reverse-phase (RP) HPLC, where the mobile phase composition is optimized to achieve resolution between the main analyte and its impurities. sielc.com Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for polar compounds like cyclohexylamine, which generates protonated molecular ions [M+H]⁺ that can be accurately measured by the mass analyzer.

The primary application of LC-MS in this context is impurity profiling, which involves the detection, identification, and quantification of impurities present in the sample. resolvemass.ca The high sensitivity of MS allows for the detection of trace-level impurities that might not be visible with less sensitive detectors like UV. uu.nl By analyzing the mass-to-charge ratio (m/z) of an unknown peak, analysts can determine its molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented to produce a characteristic pattern that aids in its structural identification. sci-hub.se

Research Findings: Studies on related pharmaceutical compounds demonstrate the utility of LC-MS for identifying impurities originating from starting materials or formed during synthesis and degradation. For this compound, potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products formed during storage. The LC-MS method would be validated to ensure it can detect and quantify these impurities at specified reporting thresholds, often in the parts-per-million (ppm) range. uu.nl

| Parameter | Description | Typical Value/Condition |

| Chromatography Mode | Reverse-Phase HPLC | C18 or C8 column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). sielc.com | Gradient elution |

| Ionization Source | Electrospray Ionization (ESI) | Positive Ion Mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | High-resolution mass spectrometry (HRMS) for accurate mass measurements |

| Primary Ion (Cyclohexylamine) | [C₆H₁₃N + H]⁺ | m/z 100.12 |

This table presents typical parameters for an LC-MS analysis of Cyclohexylamine.

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. ijprajournal.com While cyclohexylamine itself is volatile, its hydrochloride salt is not. Therefore, analysis of the salt form by GC-MS typically requires a sample preparation step to liberate the free amine. For direct analysis of the amine, specialized, robust columns are necessary due to the basic and polar nature of volatile amines, which can interact with active sites in the GC system and lead to poor peak shape and reproducibility. gcms.cz

A common and effective strategy to overcome these challenges and enhance chromatographic performance is derivatization. atamanchemicals.com In this process, the cyclohexylamine is reacted with a specific reagent to form a more volatile and less polar derivative with improved chromatographic properties. This derivative is then analyzed by GC-MS. The derivatization step not only improves volatility but can also enhance the sensitivity of the analysis.

The GC separates the derivatized cyclohexylamine from other volatile components in the sample mixture based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra contain a parent molecular ion and a unique fragmentation pattern that serves as a "fingerprint" for definitive identification of the compound. nih.gov

Research Findings: Several GC-MS methods have been developed for the sensitive determination of cyclohexylamine in various matrices. nih.gov One approach involves pre-column derivatization with reagents like dansyl chloride, which creates a stable derivative suitable for GC analysis. researchgate.net Another study highlights a method where cyclohexylamine is analyzed following extraction and derivatization, achieving low limits of detection. The choice of derivatizing agent and reaction conditions is optimized to ensure a complete and reproducible reaction. researchgate.net For instance, a study established a GC-MS method for cyclohexylamine with a limit of detection of 1.55 ng/mL. nih.gov

| Parameter | Description | Typical Value/Condition |

| Sample Preparation | Liberation of free amine from the hydrochloride salt, followed by derivatization. | Extraction and reaction with a derivatizing agent (e.g., dansyl chloride). researchgate.net |

| GC Column | A capillary column with a stationary phase suitable for amines. | Rtx-Volatile Amine or similar base-deactivated column. gcms.cz |

| Carrier Gas | Inert gas | Helium or Hydrogen |

| Inlet Temperature | Optimized to ensure volatilization without degradation. | ~250 °C |

| Oven Program | A temperature gradient to separate compounds based on volatility. | e.g., 60 °C initial, ramped to 280 °C |

| Ionization Source | Electron Ionization (EI) | 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification |

This table presents typical parameters for a GC-MS analysis of Cyclohexylamine derivatives.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them ideal for studying molecules of moderate size like cyclohexylamine (B46788) hydrochloride.

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For cyclohexylamine hydrochloride, this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The geometry of the cyclohexylammonium cation is characterized by a chair conformation of the cyclohexane (B81311) ring, which is the most stable arrangement for six-membered rings. The ammonium (B1175870) group (-NH3+) is attached to the ring, and its position can be either axial or equatorial.

Computational studies on cyclohexylamine have shown the existence of different conformers, and upon protonation, the equatorial conformer is generally favored to minimize steric interactions. The geometry optimization of this compound using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, would provide precise bond lengths and angles.

The electronic structure of this compound is significantly influenced by the positively charged ammonium group. This charge is not localized solely on the nitrogen atom but is distributed among the attached hydrogen atoms and, to a lesser extent, the carbon atoms of the cyclohexane ring. This charge distribution can be quantified using methods like Mulliken population analysis or by visualizing the molecular electrostatic potential (MEP) map. The MEP map would show a region of high positive potential (typically colored blue) around the -NH3+ group, indicating its electrophilic nature and its propensity to interact with electron-rich species.

Table 1: Representative Geometric Parameters of this compound (Estimated based on DFT calculations of similar compounds)

| Parameter | Value |

| C-N Bond Length | ~1.50 Å |

| Average N-H Bond Length | ~1.04 Å |

| Average C-C Bond Length | ~1.54 Å |

| Average C-H Bond Length | ~1.10 Å |

| C-C-N Bond Angle | ~111° |

| H-N-H Bond Angle | ~109.5° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For this compound, the HOMO is expected to be located primarily on the chloride anion (Cl-), representing its ability to donate electrons. The LUMO, on the other hand, would be centered on the cyclohexylammonium cation, specifically on the antibonding orbitals associated with the N-H and C-N bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations can provide accurate estimations of these orbital energies and the resulting gap. The reactivity of this compound is dictated by the electrophilic nature of the ammonium group (related to the LUMO) and the nucleophilicity of the chloride ion (related to the HOMO).

Table 2: Representative Frontier Molecular Orbital Energies of this compound (Estimated based on DFT calculations of similar compounds)

| Parameter | Energy (eV) |

| HOMO | ~ -7.0 |

| LUMO | ~ 1.5 |

| HOMO-LUMO Gap | ~ 8.5 |

Quantum chemical calculations can be used to determine various thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of a compound and the spontaneity of its reactions. For this compound, the standard enthalpy of formation has been experimentally determined. scielo.br DFT calculations, coupled with statistical mechanics, can be used to compute these thermodynamic parameters from the vibrational frequencies and rotational constants of the optimized geometry.

Kinetic parameters, such as activation energies for chemical reactions, can also be investigated using DFT. By mapping the potential energy surface of a reaction, it is possible to locate the transition state and calculate the energy barrier that must be overcome for the reaction to occur. This information is vital for understanding the reaction rates and mechanisms involving this compound.

Table 3: Thermodynamic Parameters of this compound

| Parameter | Value |

| Standard Enthalpy of Formation (ΔHf°) | -408.2 ± 1.5 kJ/mol scielo.br |

| Entropy (S°) (estimated) | ~ 350-400 J/(mol·K) |

| Heat Capacity (Cv) (estimated) | ~ 150-200 J/(mol·K) |

Vibrational spectroscopy is a powerful experimental technique for identifying and characterizing molecules. DFT calculations can simulate the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies and their corresponding intensities. These calculations are performed on the optimized geometry of the molecule.

The theoretical IR spectrum of this compound is expected to show characteristic absorption bands for the different functional groups present. The most prominent features would be the N-H stretching vibrations of the ammonium group, which typically appear as a broad band in the region of 3000-3300 cm⁻¹. Other important vibrations include the C-H stretching of the cyclohexane ring (around 2850-2950 cm⁻¹), N-H bending vibrations (around 1500-1600 cm⁻¹), and various C-C and C-N stretching and bending modes in the fingerprint region (below 1500 cm⁻¹). Comparing the theoretical spectrum with an experimental one can help in the detailed assignment of the observed vibrational bands.

Table 4: Key Calculated Vibrational Frequencies for this compound (Estimated based on DFT calculations of similar compounds)

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretching | 3000 - 3300 |

| C-H Stretching | 2850 - 2950 |

| N-H Bending | 1500 - 1600 |

| C-H Bending | 1440 - 1470 |

| C-N Stretching | 1100 - 1200 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvation, and transport properties of molecules.

In a solvent, such as water, this compound exists as a solvated cyclohexylammonium cation and a chloride anion. MD simulations can be used to explore the conformational landscape of the cyclohexylammonium ion and its interactions with the surrounding water molecules.

The simulations would reveal the preferred conformations of the cyclohexane ring (chair, boat, twist-boat) and the orientation of the ammonium group (axial vs. equatorial) in an aqueous environment. It is expected that the chair conformation with the equatorial ammonium group will be the most populated state. The dynamics of the system, such as the rate of conformational changes (e.g., chair-flipping) and the rotational motion of the ammonium group, can also be quantified.

Furthermore, MD simulations provide insights into the solvation structure of the ions. The radial distribution functions (RDFs) between the atoms of the cyclohexylammonium ion and the oxygen and hydrogen atoms of water can be calculated to determine the number and arrangement of water molecules in the hydration shell. These simulations would show strong hydrogen bonding between the hydrogen atoms of the -NH3+ group and the oxygen atoms of the surrounding water molecules, which plays a crucial role in the solubility and behavior of this compound in aqueous solutions.

Ligand-Protein Docking and Interaction Analysis

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein to form a stable complex mdpi.com. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a drug candidate. While specific, detailed docking studies focusing solely on this compound are not prevalent in publicly accessible literature, the methodology can be readily applied to understand its potential biological interactions.

Methodology: The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Computational algorithms then sample a large number of possible orientations of the ligand within the protein's binding site. Each orientation, or "pose," is evaluated using a scoring function that estimates the binding affinity, typically in kcal/mol nih.gov. The lower the energy score, the more favorable the binding interaction.

Interaction Analysis: For this compound, the primary interactions governing its binding to a protein receptor would be:

Electrostatic Interactions: The positively charged ammonium group (-NH3+) is a strong hydrogen bond donor and can form salt bridges with negatively charged amino acid residues like aspartate or glutamate in the protein's active site.

Hydrophobic Interactions: The nonpolar cyclohexyl ring can engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

Hydrogen Bonding: The protons on the ammonium group can act as hydrogen bond donors to nearby acceptor atoms (like oxygen or nitrogen) on the protein backbone or side chains unipa.it.

Molecular dynamics (MD) simulations can further refine the docked pose, providing insights into the stability of the ligand-protein complex over time and the dynamics of the interactions in a simulated physiological environment youtube.comnih.gov. These simulations track the movements of atoms and molecules, offering a more detailed picture of the binding event nih.gov.

Adsorption Mechanisms at Interfaces (e.g., Corrosion Inhibition)

Cyclohexylamine and its salts are recognized as effective corrosion inhibitors, particularly for metals like mild steel and aluminum in acidic environments . Computational modeling is instrumental in elucidating the mechanism by which these molecules protect the metal surface.

The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that acts as a barrier to corrosive species . Computational studies, including Molecular Dynamics (MD) simulations and Density Functional Theory (DFT), help to understand this adsorption process at the molecular level.

Research Findings: Studies on cyclohexylamine (CHA) as a corrosion inhibitor for mild steel in sulfuric acid have been supported by theoretical techniques. These studies indicate that the inhibition process is one of physisorption, where the molecule adheres to the surface through weaker intermolecular forces rather than forming a chemical bond (chemisorption) .

The adsorption process typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. The efficiency of inhibition increases with the concentration of the inhibitor, as a more complete protective layer is formed .

Computational simulations show that the amine group plays a crucial role. In acidic solutions, the amine is protonated to form the cyclohexylammonium ion. This cation can interact with the metal surface, which may have a net negative charge due to the adsorption of anions (e.g., SO₄²⁻) from the acidic medium. The molecule orients itself at the interface to maximize surface coverage, with the cyclohexyl ring contributing to the protective barrier through hydrophobic effects.

| Inhibitor | Metal | Medium | Max Inhibition Efficiency (%) | Adsorption Mechanism |

| Cyclohexylamine (CHA) | Mild Steel | 0.1 N H₂SO₄ | 81.06% at 1000 ppm | Physisorption |

This table is interactive and based on data from cited research.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively longdom.orgresearchgate.net. These models are represented by mathematical equations that can be used to predict the properties of new or untested compounds.

Correlation with Biological Activities (e.g., Receptor Binding Affinity)

A QSAR model aims to establish a mathematical relationship between a molecule's structural or physicochemical features (descriptors) and its biological activity longdom.org. For a series of cyclohexylamine derivatives, a QSAR study would involve:

Data Set Compilation: Synthesizing a series of cyclohexylamine analogs with varying substituents.

Biological Testing: Measuring a specific biological activity for each compound, such as receptor binding affinity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating molecular descriptors for each analog. Descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation linking the descriptors to the observed activity acs.org.

Prediction of Physico-Chemical Properties and Reactivity

QSPR models are used to predict physicochemical properties directly from molecular structure, which is valuable for chemical engineering and environmental science nih.govtandfonline.com. Key properties of this compound, such as boiling point, density, and solubility, can be predicted using QSPR.

These models are built by correlating calculated molecular descriptors with experimentally measured properties for a training set of molecules nih.gov. For cyclohexylamine, descriptors could include molecular weight, surface area, volume, and connectivity indices. A validated QSPR model can then be used to estimate properties for related compounds without the need for experimental measurement escholarship.org.

| Property | Value (Cyclohexylamine Base) | Method of Determination |

| Molar Mass | 99.17 g/mol | Calculated |

| Boiling Point | 134.5 °C | Experimental |

| Melting Point | -17.7 °C | Experimental |

| Density | 0.8647 g/cm³ | Experimental |

| pKa | 10.64 | Experimental |

This table presents known physicochemical properties of the cyclohexylamine base, which serve as endpoints for QSPR model development. wikipedia.org

Supramolecular Chemistry Modeling

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Computational modeling is essential for understanding the structure, stability, and dynamics of these complex assemblies.

Host-Guest Complexation Studies

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. Cyclohexylamine and its derivatives have been studied as guests for macrocyclic hosts like cucurbiturils.

Research Findings: The interaction between this compound derivatives and the host molecule cucurbit nih.govuril (Q nih.gov) has been investigated using a combination of experimental techniques (¹H NMR, Isothermal Titration Calorimetry) and computational modeling. These studies reveal that the cyclohexyl group of the guest can be encapsulated within the hydrophobic cavity of the Q nih.gov host.

A key finding is that the Q nih.gov host is capable of simultaneously encapsulating two cyclohexyl moieties within its cavity to form a stable 1:2 ternary complex. The primary driving forces for this complexation are hydrophobic interactions and the release of high-energy water molecules from the host's cavity.

Computational modeling complements these findings by providing a visual and energetic map of the host-guest interactions, confirming the stability of the ternary complex and the specific orientation of the guest molecules within the host.

Isothermal Titration Calorimetry (ITC) provides precise thermodynamic data for these interactions. For the complexation of a related guest, N-(3-aminopropyl)cyclohexylamine, with the Q nih.gov host, the following thermodynamic parameters were determined:

| Thermodynamic Parameter | Value | Interpretation |

| Binding Constant (Kₐ) | 1.55 × 10⁷ M⁻¹ | Indicates very strong binding between host and guest. |

| Enthalpy Change (ΔH°) | -26.77 kJ·mol⁻¹ | The process is enthalpically driven and exothermic. |

| Entropy Term (TΔS°) | 14.26 kJ·mol⁻¹ | The process is also entropically favorable. |

This table is interactive and based on data from cited research on a cyclohexylamine derivative.

Modeling Non-covalent Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions)

In the realm of computational chemistry, the study of non-covalent interactions is crucial for understanding the supramolecular chemistry and solid-state architecture of pharmaceutical salts like this compound. These interactions, though weaker than covalent bonds, govern the crystal packing, solubility, and ultimately the bioavailability of the compound. For this compound, the key non-covalent interactions are hydrogen bonding and electrostatic interactions involving the cyclohexylammonium cation and the chloride anion.

Hydrogen Bonding

For instance, a study on the crystal structure of cyclohexylammonium hydrogen maleate (B1232345) hemihydrate revealed a complex network of hydrogen bonds. The ammonium group was found to participate in both simple N–H···O and bifurcated N–H···(O, O) hydrogen bonds semanticscholar.org. This demonstrates the capacity of the cyclohexylammonium cation to form multiple, directional hydrogen bonds, which would be a defining feature in the crystal lattice of this compound, with the chloride ion acting as the primary acceptor.

Furthermore, computational studies on cyclohexylamine dimers have been performed using Density Functional Theory (DFT) to calculate interaction energies. These calculations provide a basis for understanding the strength of the interactions involving the amine group.

Table 1: Calculated Interaction Energies for Cyclohexylamine Complexes

| Complex | Level of Theory | Interaction Energy (kcal/mol) |

|---|---|---|

| Cyclohexylamine Dimer | wB97X-D | -12.448 |

| Cyclohexylamine + Ethanol (B145695) | wB97X-D | - |

| Cyclohexylamine + Benzene | wB97X-D | - |

Data derived from a computational and experimental study on a ternary liquid mixture niscpr.res.in.

The significant interaction energy calculated for the cyclohexylamine dimer, which is in the order of hydrogen bonding interactions, underscores the strength of the N-H···N hydrogen bonds niscpr.res.in. In this compound, the N-H···Cl hydrogen bonds are expected to be even stronger due to the formal positive charge on the ammonium group and the negative charge on the chloride ion, which enhances the electrostatic component of the interaction.

Electrostatic Interactions

The primary electrostatic interaction in this compound is the ionic bond between the cyclohexylammonium cation (C6H11NH3+) and the chloride anion (Cl-). Molecular modeling techniques, such as the calculation of Molecular Electrostatic Potential (MEP) maps, are invaluable for visualizing the charge distribution and predicting sites of intermolecular interaction.

An MEP map for a molecule like this compound would show a region of high positive potential (typically colored blue) localized around the -NH3+ group, indicating its electrophilic nature and propensity to interact with electron-rich species. Conversely, the chloride anion would represent a region of high negative potential (typically colored red), signifying its nucleophilic character. The strong electrostatic attraction between these oppositely charged regions is the dominant force in the formation and stabilization of the salt's crystal lattice.

Table 2: Conceptual Electrostatic Potential Characteristics of this compound

| Molecular Species | Region | Electrostatic Potential | Predicted Interaction |

|---|---|---|---|

| Cyclohexylammonium (C6H11NH3+) | Ammonium group (-NH3+) | High Positive | Hydrogen Bond Donor, Attraction to Anions |

| Cyclohexyl ring (-C6H11) | Relatively Neutral/Slightly Positive | van der Waals / Dispersion Forces |

Biological and Biochemical Activities of Cyclohexylamine and Its Derivatives

Enzyme Modulation and Inhibition Studies

Cyclohexylamine (B46788) has been identified as a modulator and inhibitor of several enzymes. The following sections delve into the specifics of its interaction with alkaline phosphatase and the activity of cyclohexylamine oxidase.

Mechanism of Enzyme Inhibition (e.g., Non-competitive inhibition of Alkaline Phosphatase)